4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine

PRMT5 inhibitor Epigenetic probe Negative control compound

4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 29877-76-7) is a heterobicyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, also referred to as 7-deazapurines. The core scaffold consists of a pyrrole ring fused to a pyrimidine ring, with the target compound specifically bearing a methoxy substituent at the C-4 position and a methylsulfanyl (methylthio) group at the C-2 position, yielding a molecular formula of C₈H₉N₃OS and a molecular weight of 195.24 g/mol.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
CAS No. 29877-76-7
Cat. No. B1309970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine
CAS29877-76-7
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1C=CN2)SC
InChIInChI=1S/C8H9N3OS/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11)
InChIKeyJQXZEEDISDHTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine (CAS 29877-76-7): Procurement and Technical Baseline


4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 29877-76-7) is a heterobicyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, also referred to as 7-deazapurines [1]. The core scaffold consists of a pyrrole ring fused to a pyrimidine ring, with the target compound specifically bearing a methoxy substituent at the C-4 position and a methylsulfanyl (methylthio) group at the C-2 position, yielding a molecular formula of C₈H₉N₃OS and a molecular weight of 195.24 g/mol [2]. This compound is not an end-product therapeutic agent but rather a key synthetic intermediate employed in the preparation of structurally diverse bioactive molecules, including antiviral nucleoside analogs and kinase-targeting chemical probes [3].

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine: Why Generic Substitution Fails in Specialized Research


Substituting 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine with other pyrrolo[2,3-d]pyrimidine analogs is not feasible due to the strict positional and electronic requirements of the scaffold for specific biological applications. This compound functions primarily as a dual-electrophilic building block, wherein the 2-methylsulfanyl group serves as a displaceable leaving group for nucleophilic aromatic substitution, while the 4-methoxy group provides orthogonal reactivity under acidic hydrolysis conditions [1]. Alterations at either the C-2 or C-4 positions fundamentally alter the compound's synthetic utility and biological profile; for instance, replacing the methylsulfanyl group with an amino group at C-4 renders the compound inactive against human cytomegalovirus (HCMV) in cellular assays, underscoring the critical nature of the exact substitution pattern [2]. Procurement of this specific CAS number is therefore essential to ensure the precise reactivity required for the intended synthetic route or assay validation [3].

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine: Quantitative Differentiation and Comparator Analysis


Quantified Lack of Methyltransferase Activity as a Negative Control for PRMT5/PRMT7/DNMT3A Assays

In contrast to structurally related pyrrolo[2,3-d]pyrimidine analogs that exhibit nanomolar inhibition of PRMT5 (e.g., clinical candidate GSK3326595 with an IC₅₀ of ~6 nM), the target compound 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates a complete lack of inhibitory activity against PRMT5, PRMT7, and DNMT3A, with IC₅₀ values exceeding 50 µM in enzymatic assays [1]. This stark difference (over 8,000-fold less potent than active PRMT5 inhibitors) establishes the compound as a validated inactive analog suitable for use as a negative control in methyltransferase inhibition studies.

PRMT5 inhibitor Epigenetic probe Negative control compound DNMT3A assay

Synthetic Intermediate for Antiviral 7-Deazapurine Nucleoside Analogs with Distinct HCMV Activity Profile

The target compound serves as a critical glycosidation substrate for the synthesis of 7-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one, the 7-deaza isostere of the antiviral agent 9-(β-D-arabinofuranosyl)hypoxanthine [1]. This is in stark contrast to the typical 4-amino-substituted pyrrolo[2,3-d]pyrimidine analogs, which are essential for antiviral activity. According to Renau et al., substitution at the 4-position is generally not well-tolerated for antiviral activity, with almost all 4-substituted compounds exhibiting no activity against HCMV or HSV-1 in cell culture, while 4,6-diamino analogs retain potent anti-HCMV activity [2]. Therefore, the 4-methoxy-2-methylsulfanyl derivative is specifically valued not for direct antiviral activity, but as a key intermediate that can be elaborated into the required 4-amino pharmacophore after glycosidation and displacement of the methylsulfanyl group.

Antiviral nucleoside synthesis HCMV inhibitor 7-Deazapurine Nucleoside analog

Structure-Activity Relationship (SAR) Baseline in Anti-Cytokinin Pyrrolo[2,3-d]pyrimidine Series

Within a systematic SAR study of 4-alkoxy-2-methylthiopyrrolo[2,3-d]pyrimidines, the target compound (possessing a 4-methoxy group) serves as the foundational member of a homologous series ranging from methoxy to hexyloxy substituents [1]. The study evaluates these compounds for cytokinin and anti-cytokinin activity, establishing a baseline for the effect of increasing alkoxy chain length on biological activity. The target 4-methoxy derivative is specifically documented as the initial compound in this series, providing a direct reference point for comparison with longer-chain alkoxy analogs. This contrasts with other pyrrolo[2,3-d]pyrimidines lacking the 2-methylthio group, which exhibit different cytokinin activity profiles.

Anti-cytokinin Plant growth regulator SAR study Agrochemical research

Documented Regioselective N7-Alkylation for Divergent Synthesis of Functionalized Deazahypoxanthines

In contrast to many pyrrolo[2,3-d]pyrimidines that undergo non-selective alkylation at multiple nitrogen positions, the target compound undergoes highly regioselective N7-alkylation under phase-transfer conditions [1]. Specifically, alkylation of 4-methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate proceeds regioselectively to yield the N7-alkylated ester, a key intermediate that can be further transformed into functionalized deazahypoxanthines. This regioselectivity is a critical differentiator from other pyrrolo[2,3-d]pyrimidines that lack the 4-methoxy/2-methylthio substitution pattern, which often yield mixtures of N1- and N7-alkylated products that require chromatographic separation.

Regioselective alkylation Deazahypoxanthine synthesis Pyrrolo[1,2-a]pyrimidine Phase-transfer catalysis

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine: Primary Research and Industrial Application Scenarios


Negative Control for High-Throughput Screening of PRMT5 and DNMT3A Inhibitors

Due to its documented lack of inhibitory activity against PRMT5, PRMT7, and DNMT3A (IC₅₀ > 50 µM), 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine serves as an ideal negative control in biochemical and cellular assays designed to identify novel methyltransferase inhibitors [1]. Its structural similarity to active pyrrolo[2,3-d]pyrimidine-based inhibitors ensures that any observed activity in primary screens is not due to non-specific scaffold effects, thereby reducing false-positive rates and streamlining hit-to-lead campaigns.

Key Intermediate in the Synthesis of 7-Deazapurine Antiviral Nucleosides

This compound is specifically employed as a protected glycosidation substrate for the preparation of 7-deazapurine nucleoside analogs, including the isosteric 7-deaza derivative of the antiviral agent 9-(β-D-arabinofuranosyl)hypoxanthine [2]. Its 2-methylsulfanyl group can be subsequently displaced or desulfurized, while the 4-methoxy group can be hydrolyzed to the corresponding 4-oxo derivative, enabling access to a diverse array of 4-substituted nucleosides for antiviral screening programs targeting HCMV and related DNA viruses.

Reference Standard for Anti-Cytokinin Structure-Activity Relationship (SAR) Studies

As the foundational C1 (methoxy) member of the 4-alkoxy-2-methylthiopyrrolo[2,3-d]pyrimidine homologous series, the compound is a critical reference standard for SAR studies investigating anti-cytokinin activity in plant biology research [3]. It provides the baseline against which the effects of increasing alkoxy chain length (ethoxy to hexyloxy) on biological activity are measured in tobacco callus bioassays.

Precursor for Regioselective Synthesis of Pyrrolo[1,2-a]pyrimidine Derivatives

The documented regioselective N7-alkylation of this compound under phase-transfer conditions enables the efficient synthesis of N7-functionalized intermediates [4]. These intermediates can be further transformed via intramolecular acylation and subsequent pyrimidine ring opening to yield pyrrolo[1,2-a]pyrimidine derivatives, a distinct heterocyclic scaffold of interest in medicinal chemistry for the development of novel bioactive molecules.

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